molecular formula C12H14 B167512 1,4-Diisopropenylbenzene CAS No. 1605-18-1

1,4-Diisopropenylbenzene

Cat. No.: B167512
CAS No.: 1605-18-1
M. Wt: 158.24 g/mol
InChI Key: ZENYUPUKNXGVDY-UHFFFAOYSA-N
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Description

1,4-Diisopropenylbenzene is an organic compound with the chemical formula C12H14. It is a derivative of benzene, where two hydrogen atoms in the para positions are replaced by isopropenyl groups. This compound is a colorless liquid with a distinct aromatic odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diisopropenylbenzene can be synthesized through the alkylation of benzene with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction proceeds as follows:

C6H6+2CH2=C(CH3)ClC6H4(CH2=C(CH3))2+2HClC_6H_6 + 2CH_2=C(CH_3)Cl \rightarrow C_6H_4(CH_2=C(CH_3))_2 + 2HCl C6​H6​+2CH2​=C(CH3​)Cl→C6​H4​(CH2​=C(CH3​))2​+2HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The product is then purified through distillation.

Industrial Production Methods

In an industrial setting, this compound is produced using a similar alkylation process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced distillation techniques helps in the efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diisopropenylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dihydroxy derivatives.

    Reduction: Reduction reactions can convert the isopropenyl groups to isopropyl groups.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 1,4-dihydroxy-2,3-dimethylbenzene.

    Reduction: Formation of 1,4-diisopropylbenzene.

    Substitution: Formation of halogenated derivatives such as 1,4-dibromo-2,3-dimethylbenzene.

Scientific Research Applications

1,4-Diisopropenylbenzene has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also a precursor for various organic synthesis reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals, including stabilizers, synthetic lubricants, and hydroperoxides.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diisopropenylbenzene
  • 1,3-Diisopropenylbenzene
  • 1,4-Diisopropylbenzene

Uniqueness

1,4-Diisopropenylbenzene is unique due to its symmetrical structure, which allows for uniform polymerization and cross-linking. This property makes it particularly useful in the synthesis of high-performance polymers and materials with enhanced mechanical properties. In contrast, the other isomers may exhibit different reactivity and polymerization behavior due to their structural differences.

Properties

IUPAC Name

1,4-bis(prop-1-en-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H,1,3H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENYUPUKNXGVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6038794
Record name 1,4-Bis(1-methylethenyl)benzene
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1605-18-1
Record name 1,4-Diisopropenylbenzene
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Record name 1,4-Diisopropenylbenzene
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Record name 1,4-Diisopropenylbenzene
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Record name Benzene, 1,4-bis(1-methylethenyl)-
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Record name 1,4-Bis(1-methylethenyl)benzene
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Record name 1,4-bis(1-methylvinyl)benzene
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Record name 1,4-DIISOPROPENYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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